Ethyl 4-bromobenzofuran-2-carboxylate
Overview
Description
Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the linear formula C11H9BrO3 . It has a molecular weight of 269.09 and is typically stored at room temperature . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-bromobenzofuran-2-carboxylate were not found in the search results, benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for Ethyl 4-bromobenzofuran-2-carboxylate is 1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4-bromobenzofuran-2-carboxylate has a molecular weight of 269.09 . It is a solid substance that should be stored at room temperature .Scientific Research Applications
Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It’s a solid substance that is typically stored at room temperature .
The compound is a type of benzofuran derivative . Benzofuran derivatives are a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
For example, benzofuran compounds have been developed and utilized as anticancer agents . They are also used in the synthesis of organic compounds, forming carbon-carbon bonds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Safety And Hazards
Ethyl 4-bromobenzofuran-2-carboxylate should be handled with care to avoid contact with eyes, skin, and clothing . It should not be ingested or inhaled, and dust formation should be avoided . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . In case of contact with skin or eyes, wash immediately with plenty of water .
properties
IUPAC Name |
ethyl 4-bromo-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUPXGTBJYBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618675 | |
Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromobenzofuran-2-carboxylate | |
CAS RN |
177735-22-7 | |
Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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